molecular formula C4H4ClNS B1585892 4-(Chloromethyl)-1,3-thiazole CAS No. 3364-76-9

4-(Chloromethyl)-1,3-thiazole

Cat. No. B1585892
Key on ui cas rn: 3364-76-9
M. Wt: 133.6 g/mol
InChI Key: QKWSLYINUYKIRF-UHFFFAOYSA-N
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Patent
US04035390

Procedure details

The 2-thiocarbamyl compounds from Example 1 (0.27 mole) and 1,3-dichloroacetone (0.55 mole) in dioxan (55 ml.) were stirred and heated at 130° C. for 2 hours. The mixture was poured into water, the resultant precipitate washed with hot water and dried to yield 2-(1-methyl-5-nitroimidazol-2-yl)-4-chloromethylthiazole m.p. 160°-2° C. and 2-(1-p-toluenesulphonyloxyethyl)-5-nitroimidazol-2-yl)-4-chloromethylthiazole respectively. The 1-p-toluenesulphonyloxy compound, on treatment as described at the end of Example 2, yielded 2-(1-vinyl-5-nitroimidazol-2-yl)-4-chloromethylthiazole.
Name
2-thiocarbamyl
Quantity
0.27 mol
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(OC([C:13]2[N:14]=[C:15]([C:21](=[S:23])[NH2:22])[NH:16][C:17]=2[N+:18]([O-:20])=[O:19])C)(=O)=O)=CC=1.[Cl:25][CH2:26][C:27]([CH2:29]Cl)=O.O.O1CCOC[CH2:33]1>>[CH3:33][N:16]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:13][N:14]=[C:15]1[C:21]1[S:23][CH:29]=[C:27]([CH2:26][Cl:25])[N:22]=1.[Cl:25][CH2:26][C:15]1[N:14]=[CH:13][S:23][CH:21]=1

Inputs

Step One
Name
2-thiocarbamyl
Quantity
0.27 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(C)C=1N=C(NC1[N+](=O)[O-])C(N)=S)C
Name
Quantity
0.55 mol
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
55 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resultant precipitate washed with hot water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=1SC=C(N1)CCl
Name
Type
product
Smiles
ClCC=1N=CSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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